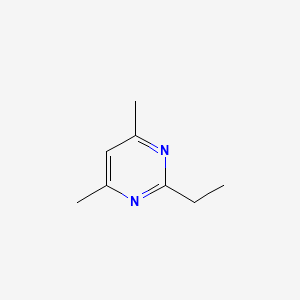

2-Ethyl-4,6-dimethylpyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

2-ethyl-4,6-dimethylpyrimidine |

InChI |

InChI=1S/C8H12N2/c1-4-8-9-6(2)5-7(3)10-8/h5H,4H2,1-3H3 |

InChI Key |

XZLHVZLCEDBOAA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CC(=N1)C)C |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 2 Ethyl 4,6 Dimethylpyrimidine and Its Derivatives

Reactivity at the C2 Position of the Pyrimidine (B1678525) Ring

The C2, C4, and C6 positions of the pyrimidine ring are electron-deficient, making them susceptible to nucleophilic attack. wikipedia.orgbaranlab.org This reactivity is analogous to that of nitro-substituted benzenes. wikipedia.org While nucleophilic substitution can occur at all three positions, the C2 position exhibits distinct reactivity patterns influenced by the specific substituents and reaction conditions. baranlab.orgbhu.ac.in

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for pyrimidines. masterorganicchemistry.com The reaction proceeds via a two-step mechanism. First, a nucleophile attacks an electron-deficient carbon atom (e.g., C2), breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is stabilized by the delocalization of the negative charge over the electronegative nitrogen atoms of the ring. bhu.ac.in In the second step, a leaving group, typically a halide or other suitable group, is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. masterorganicchemistry.com

The presence of electron-withdrawing groups on the ring accelerates the reaction by stabilizing the anionic intermediate. masterorganicchemistry.com In pyrimidines, the two ring nitrogens serve this role effectively, making the ring inherently "π-deficient" and primed for SNAr reactions. wikipedia.org While the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position, the selectivity is highly sensitive to the reaction conditions and the nature of the substituents present on the ring. baranlab.orgstackexchange.com For instance, in 2-MeSO₂-4-chloropyrimidine, reactions with amines occur at C4, while reactions with alkoxides selectively occur at C2, a phenomenon attributed to hydrogen bonding interactions that direct the nucleophile. wuxiapptec.com

A common strategy for functionalizing the C2 position involves introducing a good leaving group, such as a halogen, or a reactive group like a thiol or hydrazine (B178648), which can then be displaced or transformed.

Halogen Substituents: A halogen, particularly chlorine, at the C2 position serves as an excellent leaving group for SNAr reactions. 2-Chloro-4,6-dimethylpyrimidine (B132427) is a versatile precursor for introducing a wide array of functional groups. It readily reacts with various nucleophiles, including anilines, under microwave irradiation to yield 2-anilinopyrimidine derivatives. researchgate.netrsc.org The substitution of the chlorine atom can also be achieved with other nucleophiles, such as amines and alkoxides, to create diverse derivatives. rsc.org The conversion of a 2-hydroxypyrimidine (B189755) (or its tautomeric pyrimidone form) to a 2-chloropyrimidine (B141910) is typically achieved by treatment with phosphoryl chloride (POCl₃). bhu.ac.inthieme-connect.de These 2-halopyrimidines can also be converted to their corresponding 2-bromo derivatives by refluxing with phosphorus tribromide. thieme-connect.de

Table 1: Examples of Nucleophilic Substitution Reactions with 2-Chloro-4,6-dimethylpyrimidine

| Nucleophile | Reagent/Conditions | Product | Reference(s) |

| Substituted Anilines | Microwave Irradiation | 2-Anilinopyrimidine derivatives | researchgate.net |

| Phosphorus Tribromide | Reflux | 2-Bromo-4,6-dimethylpyrimidine | thieme-connect.de |

Thiol Substituents: The 2-thiol group (or its tautomeric thione form) in 4,6-dimethylpyrimidine-2-thiol (B7761162) offers another route for derivatization. ontosight.ai The thiol group can be oxidized to form disulfides or pyrimidinesulfonic acids. rsc.org More importantly, it can be converted into a better leaving group to facilitate nucleophilic substitution. For example, reaction with chlorine in the presence of potassium hydrogen difluoride yields the corresponding pyrimidine-2-sulfonyl fluoride (B91410). rsc.org This activated intermediate reacts under mild conditions with amines to give sulfonamides or, under more vigorous conditions, the entire sulfur-containing group is displaced by nucleophiles like hydrazine, azides, or alkoxides. rsc.org The thiol can also be used directly in substitution reactions, such as the electrochemical-initiated Michael addition reaction with quinones. electrochemsci.org

Table 2: Reactions of 4,6-Dimethylpyrimidine-2-thiol Derivatives

| Reagent | Conditions | Product Type | Reference(s) |

| Chlorine, KH₂F₂ | - | Pyrimidine-2-sulfonyl fluoride | rsc.org |

| Pyrimidine-2-sulfonyl fluoride + Hydrazine | Vigorous | 2-Hydrazino-4,6-dimethylpyrimidine | rsc.org |

| Aqueous Permanganate | Oxidation | Potassium 4,6-dimethylpyrimidine-2-sulfonate | rsc.org |

| Hydroquinone | Electrochemical Oxidation | 2-((4,6-Dimethylpyrimidin-2-yl)thio)benzene-1,4-diol | electrochemsci.org |

Hydrazine Substituents: 2-Hydrazino-4,6-dimethylpyrimidine is a key intermediate for synthesizing fused heterocyclic systems, particularly pyrazoles. researchgate.netconnectjournals.com The hydrazine moiety readily undergoes condensation reactions with 1,3-dicarbonyl compounds. For instance, its reaction with trifluoromethyl-β-diketones has been studied under various conditions, leading to the formation of pyrazolyl-pyrimidines. researchgate.netconnectjournals.com Similarly, condensation with dehydroacetic acid yields a pyrazolyl-butanedione intermediate, which can be further cyclized with other hydrazines to form complex bipyrazolyl systems. tandfonline.com

Reactivity of Alkyl Substituents at C4 and C6 Positions

The methyl and ethyl groups at the C4 and C6 positions of the pyrimidine ring are not mere spectators. Their protons are activated by the electron-withdrawing nature of the heterocyclic ring, rendering them sufficiently acidic to participate in a range of C-C bond-forming reactions.

The activated methyl groups at C4 and C6 can be deprotonated by a base to form a carbanionic species. This nucleophile can then attack electrophilic carbonyl compounds, such as aromatic aldehydes, in a base-catalyzed reaction analogous to an Aldol condensation. iaea.org This reaction results in the formation of styryl or vinyl derivatives, effectively extending the alkyl side chain and creating a conjugated π-system. iaea.org For example, 2-halo-4,6-dimethylpyrimidines undergo condensation with benzaldehydes in the presence of a base to yield 2-halo-4,6-bis(arylvinyl)pyrimidines. nih.gov

A more potent method for functionalizing the C4 and C6 alkyl groups involves direct lithiation using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or n-butyllithium. researchgate.net This reaction has been recognized as a valuable method for creating C-C bonds in pyrimidine systems. researchgate.netmdpi.com The process involves the deprotonation of a methyl group to form a highly reactive organolithium intermediate. researchgate.net This intermediate can then be "quenched" by reacting it with a wide variety of electrophiles. This two-step sequence allows for the introduction of diverse and complex side chains at the C6 position. mdpi.comsemanticscholar.org

Table 3: Examples of C6-Methyl Lithiation and Electrophilic Quenching

| Pyrimidine Derivative | Lithiation Reagent | Electrophile | Resulting C6-Substituent | Reference(s) |

| 2,4-Dimethoxy-5,6-dimethylpyrimidine | LDA | Acetaldehyde | 2-Hydroxypropyl | researchgate.net |

| 2,4-Dimethoxy-5,6-dimethylpyrimidine | LDA | Epichlorohydrin | 3-Chloro-2-hydroxypropyl | researchgate.net |

| 2,4-Dimethoxy-5-methylpyrimidine | n-BuLi | 2-Fluorophenylacetone | 2-(2-Fluorophenyl)-2-hydroxypropyl | mdpi.comsemanticscholar.org |

| 2,4-Dimethoxy-5-phenylpyrimidine | n-BuLi | Ethyl 4-fluorobenzoate | 2-(4-Fluorophenyl)-2-hydroxypropyl | mdpi.com |

Ring Functionalization and Derivatization Strategies

Beyond substitution at pre-functionalized positions or on alkyl side chains, several strategies exist for the direct functionalization of the pyrimidine ring itself.

Direct C-H metalation offers a powerful route to introduce substituents without pre-activation. While electrophilic substitution on the unsubstituted pyrimidine ring occurs at the more electron-rich C5 position, directed metalation provides an alternative. wikipedia.org The use of strong bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can achieve regioselective magnesiation or zincation of the pyrimidine ring, even in the presence of sensitive groups like halogens. nih.govrsc.org For instance, pyrimidine can be selectively zincated at the C2 position using TMPZnX·LiX. researchgate.net These organometallic intermediates can then be quenched with electrophiles to install various functional groups. nih.govresearchgate.net

Another strategy involves N-oxidation of the ring nitrogens using peroxyacids. cdnsciencepub.com This increases the ring's susceptibility to both nucleophilic and electrophilic attack and can alter the regioselectivity of subsequent reactions. For pyrimidines with electron-donating groups, N-oxidation occurs preferentially at the nitrogen atom para to the activating group. cdnsciencepub.com

Finally, the inherent reactivity of pyrimidine derivatives can be harnessed to construct more complex fused heterocyclic systems. The condensation reactions of 2-hydrazino- or 2-amino-pyrimidines are classic examples that lead to the formation of pyrazolo[1,5-a]pyrimidines and other fused structures, which are of significant interest in medicinal chemistry. mdpi.com

Aminolysis and Esterification Reactions

The reactivity of the 2-position on the 4,6-dimethylpyrimidine (B31164) ring allows for various substitution reactions, including aminolysis and esterification, which are crucial for synthesizing a range of derivatives. These reactions often involve activating the pyrimidine core to facilitate the introduction of new functional groups.

One key strategy involves using 2-mercapto-4,6-dimethylpyrimidine as a carboxyl-activating group. asianpubs.orgresearchgate.net This thiol derivative can be converted into its respective acyl derivatives. These activated intermediates readily react with various amines and alcohols to form amides and esters, respectively. asianpubs.orgresearchgate.net The reactions typically proceed at room temperature, and the 2-mercapto-4,6-dimethylpyrimidine can be regenerated in nearly quantitative yields, highlighting its efficiency as a leaving group. asianpubs.org

Another common pathway involves the reaction of 2-amino-4,6-dimethylpyrimidine (B23340) with esters like ethyl chloroacetate. niscpr.res.in This reaction, catalyzed by a base such as anhydrous potassium carbonate in a solvent like 1,4-dioxane, yields an ester derivative, specifically ethyl-(4,6-dimethyl-pyrimidin-2-yl-amino)-acetate. niscpr.res.in This product can then undergo further transformation. For instance, the ester group can be subjected to aminolysis through condensation with hydrazine hydrate (B1144303), which displaces the ethoxy group to form (4,6-dimethyl-pyrimidin-2-yl-amino)-acetic acid hydrazide. niscpr.res.in

| Starting Pyrimidine Derivative | Reagent(s) | Reaction Type | Product | Source |

|---|---|---|---|---|

| 2-Amino-4,6-dimethylpyrimidine | Ethyl chloroacetate, K₂CO₃ | Esterification | Ethyl-(4,6-dimethyl-pyrimidin-2-yl-amino)-acetate | niscpr.res.in |

| Ethyl-(4,6-dimethyl-pyrimidin-2-yl-amino)-acetate | Hydrazine hydrate | Aminolysis (Hydrazinolysis) | (4,6-Dimethyl-pyrimidin-2-yl-amino)-acetic acid hydrazide | niscpr.res.in |

| N-Acyl-4,6-dimethylpyrimidine-2-thiones | Various amines | Aminolysis | Corresponding amides | asianpubs.org |

| N-Benzoyl-4,6-pyrimidine-2-thione | Alcohols | Esterification | Corresponding esters | researchgate.net |

Cyclization Reactions Leading to Fused Pyrimidine Systems

The 2-Ethyl-4,6-dimethylpyrimidine scaffold and its derivatives are valuable precursors for synthesizing fused heterocyclic systems. These reactions typically involve intramolecular or intermolecular cyclization, leading to the formation of bicyclic and polycyclic structures with diverse chemical properties. sci-hub.se

A prominent example starts with derivatives of 2-amino-4,6-dimethylpyrimidine. The hydrazide derivative, (4,6-dimethyl-pyrimidin-2-yl-amino)-acetic acid hydrazide, can be treated with isothiocyanates and subsequently cyclized using reagents like an alkaline ethanolic solution of iodine with potassium iodide (I₂/KI) or o-phosphoric acid to yield fused systems such as pyrimidinyl-aminomethyl-thiadiazoles or oxadiazoles. niscpr.res.in

Furthermore, 2-amino-4,6-dimethylpyrimidine can react with nitrilimines, generated from hydrazonoyl chlorides, to produce fused asianpubs.orgtriazolo[1,5-a]pyrimidine derivatives. researchgate.net This reaction involves the nucleophilic attack of the pyrimidine ring nitrogen onto the nitrilimine intermediate, followed by cyclization. researchgate.net Another approach involves the condensation of a substituted 4,6-dimethylpyrimidine with 3,5-dimethylpyrazole, which can lead to the formation of 2-(3,5-Dimethylpyrazol-1-yl)-4,6-dimethylpyrimidine, a compound where a pyrazole (B372694) ring is fused or directly linked to the pyrimidine core. evitachem.com These fused systems are of significant interest in medicinal and materials chemistry. sci-hub.seevitachem.com

| Starting Pyrimidine Derivative | Reagent(s) | Resulting Fused System | Source |

|---|---|---|---|

| (4,6-dimethyl-pyrimidin-2-yl-amino)-acetic acid hydrazide derivative | Alkaline I₂/KI or o-phosphoric acid | Pyrimidinyl-aminomethyl-thiadiazole/oxadiazole | niscpr.res.in |

| 2-Amino-4,6-dimethylpyrimidine | Hydrazonoyl chlorides (source of nitrilimines) | asianpubs.orgTriazolo[1,5-a]pyrimidine | researchgate.net |

| 4,6-dimethylpyrimidine derivative | 3,5-Dimethylpyrazole | 2-(3,5-Dimethylpyrazol-1-yl)-4,6-dimethylpyrimidine | evitachem.com |

| 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Aromatic amines and aldehydes | Pyrimido[4,5-d]pyrimidine | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 4,6 Dimethylpyrimidine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For the parent compound, 2-Ethyl-4,6-dimethylpyrimidine, the spectrum is expected to show four distinct signals: a singlet for the lone proton at the C5 position of the pyrimidine (B1678525) ring, a singlet for the six equivalent protons of the two methyl groups at C4 and C6, and a quartet and a triplet corresponding to the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group at C2, respectively.

Analysis of various analogs confirms these assignments and illustrates the electronic effects of different substituents on the pyrimidine core. For the parent 4,6-dimethylpyrimidine (B31164), the C5-H proton appears at a chemical shift (δ) of 7.060 ppm, while the methyl protons resonate at 2.486 ppm. chemicalbook.com When substituents are introduced at the 2-position, these values shift accordingly. For instance, in a series of 2-(arylthio)-4,6-dimethylpyrimidine analogs, the C5-H proton is observed in the range of δ 6.62–6.80 ppm, and the methyl protons are found at δ 2.31–2.39 ppm. rsc.org Similarly, for 2-anilinopyrimidine derivatives, the pyrimidine proton signal is located between δ 6.29 and 6.55 ppm, with the methyl singlet appearing around δ 2.32–2.39 ppm. These upfield shifts compared to the parent pyrimidine suggest increased electron density at the C5 position due to the electron-donating nature of the thioether and amino groups.

The following table summarizes the ¹H NMR spectral data for several 4,6-dimethylpyrimidine analogs.

| Compound | Solvent | Pyrimidine H-5 (δ ppm) | Pyrimidine CH₃ (δ ppm) | Other Key Signals (δ ppm) |

| 4,6-Dimethylpyrimidine | CDCl₃ | 7.060 (s) | 2.486 (s) | 8.956 (s, 1H, H-2) |

| 4,6-Dimethyl-2-(phenylthio)pyrimidine rsc.org | CDCl₃ | 6.69 (s) | 2.33 (s, 6H) | 7.64-7.38 (m, 5H, Ar-H) |

| 4,6-Dimethyl-2-(4-nitrophenylthio)pyrimidine rsc.org | CDCl₃ | 6.73 (s) | 2.31 (s, 6H) | 8.15 (d, 2H), 7.74 (d, 2H) |

| Ethyl 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetate (B1210297) nih.gov | CDCl₃ | 6.74 (s) | 2.39 (s, 6H) | 1.31 (t, 3H, CH₂-CH₃ ), 4.28 (q, 2H, -COOCH₂ -), 4.62 (s, 2H, -OCH₂ -) |

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, five distinct signals are expected for the pyrimidine ring and its substituents: C2, C4/C6 (equivalent), C5, the two methyl carbons (equivalent), and the two carbons of the ethyl group.

Data from various analogs provide insight into the chemical shifts of the pyrimidine core carbons. In 4,6-dimethylpyrimidine-2-thiol (B7761162), the C4/C6 carbons resonate at δ 166.07 ppm, the C2 carbon (as a thione) at δ 170.52 ppm, the C5 carbon at δ 115.24 ppm, and the methyl carbons at δ 23.14 ppm. researchgate.net For 2-(arylthio)pyrimidine derivatives, the C2 carbon signal appears around δ 169-171 ppm, C4/C6 at approximately δ 167 ppm, C5 at δ 116-117 ppm, and the methyl carbons near δ 24 ppm. rsc.org These values highlight the sensitivity of the carbon chemical shifts to the nature of the substituent at the C2 position. For example, the significant downfield shift of C2 in the thio-derivatives is characteristic of a carbon atom double-bonded to sulfur or part of a thioureide-like system.

A summary of ¹³C NMR data for representative analogs is presented below.

| Compound | Solvent | C2 (δ ppm) | C4/C6 (δ ppm) | C5 (δ ppm) | CH₃ (δ ppm) |

| 4,6-Dimethylpyrimidine-2-thiol researchgate.net | - | 170.52 | 166.07 | 115.24 | 23.14 |

| 4,6-Dimethyl-2-(phenylthio)pyrimidine rsc.org | CDCl₃ | 171.2 | 167.3 | 116.4 | 23.9 |

| 4,6-Dimethyl-2-(4-nitrophenylthio)pyrimidine rsc.org | CDCl₃ | 169.1 | 167.8 | 117.3 | 23.8 |

| 2-(6-Bromopyridin-2-ylthio)-4,6-dimethylpyrimidine rsc.org | CDCl₃ | 169.0 | 167.6 | 117.3 | 23.8 |

While specific DEPT (Distortionless Enhancement by Polarization Transfer) spectra for this compound are not widely published, this technique is invaluable for distinguishing between different types of carbon atoms based on the number of attached protons. A standard DEPT-135 experiment would provide crucial confirmation of the assignments made in the ¹³C NMR spectrum.

For this compound, a DEPT-135 spectrum would be expected to show:

Positive signals for methine (CH) and methyl (CH₃) carbons. This would include the C5 carbon of the pyrimidine ring, the two equivalent methyl carbons at C4 and C6, and the terminal methyl carbon of the ethyl group.

A negative signal for the methylene (CH₂) carbon of the ethyl group.

No signal for quaternary carbons (C2, C4, and C6), as these have no attached protons.

Two-dimensional NMR techniques such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are also essential for unambiguous assignment of all proton and carbon signals, especially in more complex analogs where signal overlap can occur. researchgate.netnih.gov These experiments reveal direct (one-bond) and long-range (two- or three-bond) correlations between protons and carbons, respectively, providing a complete connectivity map of the molecule.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum of a 4,6-dimethylpyrimidine derivative is characterized by several key absorption bands. These include C-H stretching vibrations from the aromatic ring and the alkyl substituents, C=N and C=C stretching vibrations within the pyrimidine ring, and various in-plane and out-of-plane bending vibrations.

A detailed vibrational analysis of 2-amino-4,6-dimethylpyrimidine (B23340) provides a close model for the expected spectral features. sigmaaldrich.com The presence of substituents introduces characteristic bands; for example, amino groups show N-H stretching bands, while ether linkages show C-O stretching. In a study of 2-(4-hydroxyphenoxy)-4,6-dimethylpyrimidine, characteristic bands were observed for O-H stretching (3453 cm⁻¹), pyrimidine ring vibrations (1620, 1573 cm⁻¹), and C-O stretching (1197 cm⁻¹). nih.gov

The table below lists characteristic FT-IR absorption bands for a relevant analog.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment (for 2-amino-4,6-dimethylpyrimidine) |

| 3467 | Strong | Asymmetric NH₂ stretching |

| 3320 | Strong | Symmetric NH₂ stretching |

| 3085 | Medium | Aromatic C-H stretching |

| 2965 | Medium | Asymmetric CH₃ stretching |

| 1640 | Very Strong | Ring C=C/C=N stretching |

| 1560 | Very Strong | Ring C=C/C=N stretching |

| 1435 | Strong | CH₃ asymmetric bending |

| 1238 | Strong | C-NH₂ stretching |

| 835 | Strong | Ring breathing mode |

Data sourced from a vibrational analysis study of 2-amino-4,6-dimethylpyrimidine. sigmaaldrich.com

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, where the frequency shifts in the scattered light correspond to the vibrational modes of the molecule. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of the molecule. Therefore, symmetric vibrations and vibrations of non-polar bonds, which are often weak in the IR spectrum, can be strong in the Raman spectrum.

For pyrimidine derivatives, the symmetric "breathing" mode of the ring is often a very strong and characteristic band in the Raman spectrum. In the FT-Raman spectrum of 2-amino-4,6-dimethylpyrimidine, this mode appears as a very intense band at 835 cm⁻¹. sigmaaldrich.com The C-H stretching vibrations of the methyl groups and the pyrimidine ring are also clearly visible.

Key FT-Raman bands for a representative analog are summarized in the following table.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment (for 2-amino-4,6-dimethylpyrimidine) |

| 3320 | Medium | Symmetric NH₂ stretching |

| 3058 | Strong | Aromatic C-H stretching |

| 2920 | Strong | Symmetric CH₃ stretching |

| 1630 | Medium | Ring C=C/C=N stretching |

| 1460 | Strong | CH₃ asymmetric bending |

| 1250 | Strong | C-NH₂ stretching |

| 835 | Very Strong | Ring breathing mode |

Data sourced from a vibrational analysis study of 2-amino-4,6-dimethylpyrimidine. sigmaaldrich.com

Normal Coordinate Analysis and Potential Energy Constants

Normal Coordinate Analysis (NCA) is a powerful computational method used to understand the vibrational modes of a molecule. taylorandfrancis.com It involves defining a set of internal coordinates (bond stretches, angle bends, torsions) and using a force field to calculate the potential energy distribution (PED) for each vibrational frequency, thereby allowing for a precise assignment of spectral bands observed in Infrared (IR) and Raman spectroscopy. researchgate.netijera.com

The analysis begins with the optimization of the molecular geometry, often using Density Functional Theory (DFT) methods (e.g., B3LYP with a 6-311++G basis set), which has shown good agreement with experimental data for similar compounds. nih.govwjarr.com A full set of standard internal valence coordinates is defined, from which a non-redundant set of local internal coordinates is constructed. ijera.com The potential energy constants, or force constants, are then calculated. These constants quantify the stiffness of bonds and the energy required for angular deformations. For pyrimidine systems, key stretching constants include those for C-C, C-N, and C-H bonds, while bending and torsional constants describe the forces governing molecular vibrations. The calculated force fields are often scaled to achieve better agreement between theoretical and experimental vibrational frequencies. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. For pyrimidine derivatives, the absorption bands typically arise from π→π* and n→π* transitions associated with the aromatic ring and its substituents. scispace.com The position (λ_max) and intensity of these bands are sensitive to the nature of substituents and the solvent used. scispace.comresearchgate.net

For the analog ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate, a maximum absorption (λ_max) was recorded at 303 nm in methanol. mdpi.com In another study, a diarylethene compound featuring a 4,6-dimethylpyrimidine unit exhibited a significant absorption enhancement at 412 nm upon complexation with Zn²⁺ ions in an acetonitrile (B52724) solution. rsc.org

The electronic properties of pyrimidines can be tuned by altering the substituents on the ring. Electron-donating groups generally cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift. scispace.comosf.io For instance, in a series of 2-amino-4,6-diphenyl-3,6-dihydropyrimidines, a hypsochromic shift was observed when a powerful electron-donating group was present. scispace.com The polarity of the solvent also plays a crucial role; π→π* transitions often undergo a bathochromic shift with increasing solvent polarity. scispace.com

| Compound | Solvent | λmax (nm) | Transition Type (Probable) |

|---|---|---|---|

| Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate | Methanol | 303 | π→π |

| Diarylethene with 4,6-dimethylpyrimidine unit + Zn²⁺ | Acetonitrile | 412 | π→π / Charge Transfer |

| 2,4,6-Triphenylpyrimidine derivatives | Chloroform | ~300-350 | π→π* |

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and structural features of compounds through the analysis of their mass-to-charge ratio (m/z) and fragmentation patterns. libretexts.org

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with high confidence. mdpi.com This is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other molecules with the same nominal mass. For ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate, the calculated exact mass for the molecular ion [M]⁺ (C₂₀H₂₆N₄O₃) was 370.2005, while the experimentally found value was 370.2038, confirming its elemental formula. mdpi.com

| Compound | Formula | Ion Type | Calculated m/z | Found m/z |

|---|---|---|---|---|

| Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate | C₂₀H₂₆N₄O₃ | [M]⁺ | 370.2005 | 370.2038 |

In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. libretexts.orgwikipedia.org The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. libretexts.orglibretexts.org For pyrimidine derivatives, fragmentation often involves characteristic losses of substituents and cleavages of the pyrimidine ring.

For the analog ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate, the EI-MS spectrum showed the molecular ion peak [M]⁺ at m/z 370. mdpi.com Key fragments included a base peak at m/z 136, corresponding to the formation of the 4,6-dimethyl-N-methylenepyrimidin-2-aminium cation, and ions at m/z 105 and 77, which result from the expulsion of the benzoyl group. mdpi.com Studies on other pyrimidinethiones show fragmentation pathways involving the successive loss of functional groups followed by the decomposition of the heterocyclic ring. sapub.org A common fragmentation for alkyl-substituted rings is the loss of alkyl radicals. sapub.org

| Compound | Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Fragment |

|---|---|---|---|

| Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate | 370 [M]⁺ | 136 (Base Peak) | C₁₃H₁₄N₂O₃ |

| 105 | Benzoyl radical (C₇H₅O) | ||

| 77 | Phenyl radical (C₆H₅) |

LC-MS TOF combines the separation power of liquid chromatography with the high-speed and high-resolution mass analysis of a time-of-flight detector. mdpi.com This technique is particularly useful for analyzing complex mixtures and identifying compounds in various matrices. psu.ac.th In the analysis of pyrimidine derivatives, LC-MS TOF can provide both the retention time from the LC separation and the accurate mass measurement from the TOF analyzer, enhancing the certainty of identification. tubitak.gov.trresearchgate.net

This method has been successfully applied to the analysis of pyrimidine metabolites, where a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for separation, coupled with ESI-TOF-MS for detection. mdpi.com Such methods allow for the simultaneous detection and quantification of multiple pyrimidine-related compounds in a single run. mdpi.comresearchgate.net For example, a study on new pyrimidine-2(1H)-ol/-thiol derivatives reported that LC-MS/TOF analysis successfully identified the molecular ions, often as adducts with water or sodium (e.g., [M+4H₂O]⁺). tubitak.gov.tr

Solid-State Structural Analysis (e.g., X-ray Diffraction)

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

While the crystal structure for this compound itself is not detailed in the available literature, extensive research has been conducted on its analogs. For instance, the crystal structure of 2-amino-4,6-dimethylpyrimidine has been reported in both hydrate (B1144303) and co-crystal forms. researchgate.netarabjchem.org In one study, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one was found to crystallize in the triclinic space group P-1. arabjchem.org The analysis revealed the planarity of the phthalide (B148349) and pyrimidine groups and the dihedral angle between them. arabjchem.org Intermolecular hydrogen bonds, such as N—H···N and C—H···O, were identified as key interactions stabilizing the crystal packing. arabjchem.org

Similarly, the structure of 4,6-dimethyl-2-[(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)sulfanyl]pyrimidine was determined, showing unequal C-S bond lengths and a network of weak hydrogen bonds linking the molecules into chains. iucr.org These studies highlight how substituents significantly influence the crystal packing and supramolecular architecture of pyrimidine derivatives. arabjchem.orgiucr.org

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one | Triclinic | P-1 | Dihedral angle of 59.24° between planar phthalide and pyrimidine rings; N—H···N hydrogen bonds. arabjchem.org |

| 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione | Monoclinic | P2₁/c | Exists in enol tautomer form, stabilized by a strong intramolecular hydrogen bond. mdpi.com |

| 5-(arylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones | Monoclinic / Triclinic | P2₁/n or P-1 | Forms hydrogen-bonded chains of alternating R²₂(14) and R²₂(16) rings. iucr.org |

Advanced Non Biological Research Applications and Chemical Utility

Precursors and Building Blocks in Organic Synthesis

The 4,6-dimethylpyrimidine (B31164) framework is a cornerstone for constructing more elaborate molecular architectures. The substituents on the ring are not merely passive decorations but active functional handles that chemists can manipulate to achieve complex synthetic targets. The methyl groups, in particular, possess enhanced reactivity, and functional groups at the 2-position can be readily exchanged, opening pathways to a vast chemical space.

The 2-Ethyl-4,6-dimethylpyrimidine structure is a valuable precursor for synthesizing a wide range of complex heterocyclic systems. The reactivity of the methyl groups and the versatility of the C2 position are key to its utility as a synthetic building block.

Reactivity of Methyl Groups : The methyl groups at the 4- and 6-positions of the pyrimidine (B1678525) nucleus are considered 'active'. stackexchange.com Their acidity is enhanced by the electron-withdrawing nature of the two ring nitrogens. This allows them to be deprotonated and participate in condensation reactions, such as aldol-type reactions with various aldehydes. stackexchange.com This reactivity provides a direct method for extending the molecular framework by forming new carbon-carbon bonds at the C4 and C6 positions, leading to the creation of larger, conjugated systems like styryl derivatives. arkat-usa.org

Functionalization at the C2-Position : The C2 position of the 4,6-dimethylpyrimidine core is a primary site for introducing diverse functionalities. For instance, 2-hydroxy-4,6-dimethylpyrimidine can be synthesized via the cyclocondensation of urea (B33335) and acetylacetone (B45752) (2,4-pentanedione). google.comgoogle.com This hydroxyl group can be converted to a chloro-substituent, yielding 2-chloro-4,6-dimethylpyrimidine (B132427). The chlorine atom is a good leaving group and is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of nucleophiles (e.g., amines, thiols) to generate an extensive library of 2-substituted pyrimidine derivatives.

Construction of Complex Molecules : Through these synthetic handles, the 4,6-dimethylpyrimidine scaffold has been incorporated into novel and complex molecular structures. It serves as a central building block for Y-shaped asymmetrical chromophores, which possess interesting optical properties. arkat-usa.org Furthermore, it is a key intermediate in the synthesis of larger molecules that could serve as reagents for creating new bioactive pyrimidine derivatives. mdpi.com

Table 1: Synthetic Reactions Utilizing the 4,6-Dimethylpyrimidine Core

| Starting Material | Reagent(s) | Product Type | Application | Reference(s) |

|---|---|---|---|---|

| 2-Hydroxy-4,6-dimethylpyrimidine | Arylcarboxaldehyde | 2-Hydroxy-4-methyl-6-arylvinyl-pyrimidine | Synthesis of Y-shaped chromophores | arkat-usa.org |

| 2-Chloro-4,6-dimethylpyrimidine | Sodium hydrosulfide | 2-Mercapto-4,6-dimethylpyrimidine | Intermediate for reagents | |

| (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride | Acetylacetone | Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate | Precursor for novel pyrimidine derivatives | mdpi.com |

| 2,4-Dinitrotoluene (analogy for active methyl) | Benzaldehyde | Stilbene derivative | Aldol-type condensation of active methyl groups | stackexchange.com |

Derivatives of 4,6-dimethylpyrimidine are not only building blocks but can be transformed into specialized chemical reagents for use in other synthetic transformations.

The conversion of 2-chloro-4,6-dimethylpyrimidine into 2-mercapto-4,6-dimethylpyrimidine provides a thiol-functionalized heterocycle. Thiol groups are versatile in their own right and can be used for applications such as carboxyl group activation in peptide synthesis or other condensation reactions.

Furthermore, research has shown that 4,6-dimethylpyrimidine-2-yl sulfenamide (B3320178) can be used to synthesize a class of thiosulfoesters. These resulting compounds have been identified as effective sulfenylation and sulfonylation reagents, capable of reacting with nucleophiles to transfer a sulfur-containing functional group. lpnu.ua This demonstrates the role of the pyrimidine moiety in creating new reagents with specific chemical utilities. lpnu.ua

Applications in Materials Chemistry and Coordination Science

The inherent electronic properties and the presence of nitrogen atoms make the pyrimidine ring an attractive component for advanced materials and coordination complexes.

π-Conjugated Materials : The pyrimidine ring is strongly electron-deficient, a characteristic that is highly desirable in the design of π-conjugated organic materials. researchgate.net Incorporating the pyrimidine core into larger polymer or oligomer structures can tune their electronic and optical properties. This makes pyrimidine derivatives, including those based on the this compound scaffold, valuable for research into materials for organic electronics, such as organic light-emitting diodes (OLEDs) and fluorescent sensors. arkat-usa.orgresearchgate.net The reactivity of the compound allows it to be incorporated into polymer formulations to create specialty resins with enhanced chemical resistance and durability.

Coordination Science : The two nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as Lewis basic sites, capable of coordinating with metal ions. This property is exploited in coordination chemistry to build metal-organic complexes and supramolecular assemblies. chemshuttle.comacs.org For example, pyrimidine derivatives can be used to create luminescent materials through coordination with metal ions. chemshuttle.com The coordination behavior of 4,6-dimethylpyrimidine-2-thiol (B7761162) with cadmium(II) has been studied, revealing the formation of complex supramolecular structures. acs.org

Table 2: Applications in Materials and Coordination Science

| Application Area | Property/Function | Example | Reference(s) |

|---|---|---|---|

| Materials Chemistry | Electron-deficient building block | Use in π-conjugated systems for organic electronics | researchgate.net |

| Polymer functionalization | Incorporation into specialty polymers for durability | ||

| Luminescent Materials | Coordination with metal ions to create materials that emit light | chemshuttle.com | |

| Coordination Science | Ligand for metal ions | Coordination of ring nitrogens with metal centers | chemshuttle.comacs.org |

| Supramolecular Assembly | Formation of complexes with metals like Cadmium(II) | acs.org |

Studies in Surface Chemistry and Adsorption Phenomena

In the realm of surface science, pyrimidine derivatives have been extensively studied for their ability to interact with and modify metal surfaces, particularly as corrosion inhibitors.

The mechanism of protection involves the adsorption of the pyrimidine molecules onto the metal surface, forming a thin, protective film that isolates the metal from the corrosive environment. nih.govresearchgate.net Studies on 2-amino-4,6-dimethylpyrimidine (B23340) (ADMP) have shown that it is an effective corrosion inhibitor for mild steel in acidic and neutral chloride media. researchgate.netresearchgate.net

The adsorption process is facilitated by the presence of heteroatoms (nitrogen) and the π-electrons of the aromatic ring, which can interact with the d-orbitals of the metal. nih.gov This interaction can be a combination of physical adsorption (electrostatic) and chemical adsorption (covalent bond formation), and the process often follows the Langmuir adsorption isotherm. nih.govresearchgate.net Surface characterization techniques such as Scanning Electron Microscopy (SEM) provide visual evidence of a smoother, less damaged metal surface in the presence of the inhibitor, confirming the formation of a protective layer. researchgate.net Spectroscopic studies also indicate the formation of a metal-inhibitor complex on the surface, such as an Fe²⁺-ADMP complex, which contributes to the protective action. researchgate.net

Q & A

What are the established synthetic methodologies for preparing 2-Ethyl-4,6-dimethylpyrimidine and its derivatives?

Basic Research Question

A common approach involves nucleophilic substitution or condensation reactions. For example, ethyllithium in dry toluene reacts with substituted oxazolidines to introduce ethyl groups at specific positions, as demonstrated in the synthesis of 2-ethyl-4,4-dimethyloxazolidine derivatives (yield 58%, dr = 98:2) . Alternative methods include reacting pyrimidine precursors with alkylating agents like benzenesulfonyl chloride in pyridine, as seen in the synthesis of desaminosulfamethazine derivatives . Optimization of solvent systems (e.g., absolute ethanol for recrystallization) and purification steps (e.g., Norit treatment) is critical for high-purity yields .

How can X-ray diffraction (XRD) and spectroscopic techniques be applied to characterize this compound?

Basic Research Question

Single-crystal XRD is the gold standard for structural elucidation. For instance, 2-amino-4,6-dimethylpyrimidinium dihydrogenphosphate was analyzed using XRD to confirm intermolecular hydrogen bonding (N–H⋯O/P interactions) and lattice parameters . Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups, such as N–H stretches (~3267 cm⁻¹) and C–O vibrations (~1045 cm⁻¹), as observed in oxazolidine derivatives . High-resolution mass spectrometry (HRMS) provides molecular weight validation (e.g., m/z 123.1558 for C₆H₉N₃) .

What advanced electrochemical methods are suitable for studying redox behavior in pyrimidine derivatives?

Advanced Research Question

Cyclic voltammetry (CV) in the presence of mediators like 4,6-dimethylpyrimidine-2-thiol reveals redox mechanisms. For example, catechols exhibit distinct oxidation peaks when paired with pyrimidine thiols, suggesting electron-transfer pathways influenced by substituent effects . Controlled-potential electrolysis can isolate intermediates, while density functional theory (DFT) simulations correlate experimental redox potentials with molecular orbital configurations.

How can mechanistic insights guide the synthesis of this compound derivatives?

Advanced Research Question

The formation of 2-amino-4,6-dimethylpyrimidine involves a multi-step sequence: (i) condensation of guanidine with acetylacetone to form the pyrimidine core, (ii) ethylation via nucleophilic attack by ethyllithium, and (iii) acid-catalyzed cyclization. Reagents like sodium nitrite and sulfanilic acid enable diazotization, critical for introducing aryl groups . Kinetic studies (e.g., monitoring dr values via HPLC) optimize stereoselectivity in alkylation steps .

What crystallographic software tools are recommended for refining pyrimidine structures?

Advanced Research Question

The SHELX suite (e.g., SHELXL for small-molecule refinement) is widely used for high-resolution data. For example, SHELXPRO interfaces with macromolecular datasets, enabling twinning corrections and anisotropic displacement parameter modeling . Hydrogen-bonding networks in 2-amino-4,6-dimethylpyrimidine crystals were resolved using SHELXL-2018, with R-factors < 5% .

How does this compound function in organometallic single-molecule magnets (SMMs)?

Advanced Research Question

Derivatives like 2-amino-4,6-dimethylpyrimidine act as ligands in dysprosium(III) complexes (e.g., [{Cp₂Dy[μ-N(H)pmMe₂]}₂]), where the pyrimidine ring facilitates magnetic coupling between Dy³⁺ ions. Magnetic susceptibility measurements reveal slow relaxation of magnetization (SMM behavior) below 3 K, though steric hindrance from methyl/ethyl groups can suppress exchange interactions .

How should researchers resolve contradictions in spectroscopic data for pyrimidine derivatives?

Advanced Research Question

Discrepancies in FT-IR or NMR spectra often arise from tautomerism or solvent effects. For example, 2-hydroxy-4,6-dimethylpyrimidine exhibits keto-enol tautomerism, altering N–H and C=O peak positions . Cross-validation with X-ray crystallography or computational chemistry (e.g., Gaussian09 simulations) clarifies dominant tautomeric forms .

What experimental designs are appropriate for assessing biological activity or toxicity?

Advanced Research Question

In vitro assays (e.g., enzyme inhibition studies) evaluate interactions with targets like coccidial schizonts, as seen in Nicarbazine complexes . Acute toxicity studies in animal models require dose-response curves (e.g., LD₅₀ determination) and histopathological analysis. High-performance liquid chromatography (HPLC) quantifies metabolite formation (e.g., N⁴-acetylsulfamethazine) to assess metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.